N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Description
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-15(2,3)11-7-16-14(22-11)18-12(19)9-8-21-13(17-9)10-5-4-6-20-10/h7-8,10H,4-6H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDOPCIOOJOUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)NC(=O)C2=CSC(=N2)C3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the oxolan-2-yl group and the carboxamide functionality. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the tert-butyl group and the oxolan-2-yl group through nucleophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring with various substituents.
Carboxamides: Compounds containing the carboxamide functional group.
Uniqueness
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to other thiazole derivatives, it may exhibit distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
